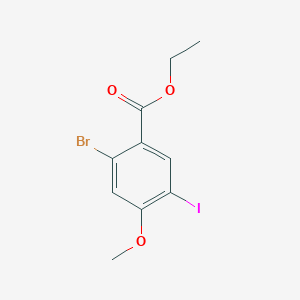

Ethyl 2-Bromo-5-iodo-4-methoxybenzoate

Description

Structural Characteristics and Chemical Importance of Benzoate (B1203000) Esters

Benzoate esters are a class of organic compounds derived from the condensation of benzoic acid and an alcohol. annexechem.com Structurally, they consist of a benzene (B151609) ring attached to a carboxyl group, which is in turn bonded to the oxygen atom of an alkyl or aryl group, forming the ester linkage (-COO-). annexechem.com This combination of an aromatic ring and an ester functional group imparts a unique set of chemical properties.

The ester group is electron-withdrawing, which influences the electronic environment of the aromatic ring. Furthermore, benzoate esters are important intermediates in organic synthesis. annexechem.commdpi.com The ester functional group can be readily hydrolyzed back to the corresponding carboxylic acid, providing a synthetic handle for further modifications. Benzoate esters themselves are integral components in a wide range of applications, from fragrances and flavorings to their use as building blocks for pharmaceutical compounds. annexechem.comchemicalbook.com For example, esters of estradiol (B170435), including estradiol benzoate, have been used in medicine, where the ester modification helps to improve the compound's properties. wikipedia.org The versatility and stability of the benzoate ester moiety make it a fundamental structure in the design and synthesis of new chemical entities. annexechem.com

Positioning of Ethyl 2-Bromo-5-iodo-4-methoxybenzoate within Advanced Aromatic Chemistry Research

This compound is a polysubstituted aromatic compound that embodies the principles of advanced synthetic design. Its structure is a clear example of a highly functionalized building block, strategically designed for complex, multi-step syntheses. This compound integrates the key features of both a polyhalogenated aryl system and a benzoate ester, making it a valuable intermediate.

The molecule features two different halogen atoms, bromine and iodine, at the 2- and 5-positions, respectively. This arrangement is of significant synthetic utility due to the differential reactivity of the C–I and C–Br bonds in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is more susceptible to oxidative addition by a palladium catalyst than the carbon-bromine bond, allowing for selective functionalization at the 5-position. Once the iodo group has been replaced, the bromo group at the 2-position is available for a second, distinct coupling reaction under potentially more forcing conditions.

The presence of the ethyl ester and methoxy (B1213986) groups further modulates the reactivity of the ring and provides additional points for modification. The methoxy group at the 4-position and the ethyl ester at the 1-position create a specific electronic and steric environment that influences the reactivity of the halogenated sites. This precise arrangement of functional groups makes this compound a powerful precursor for the synthesis of complex, highly substituted aromatic compounds that might otherwise require lengthy and less efficient synthetic routes.

Compound Data

Table 1: Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1208075-93-7 chemicalbook.com |

| Molecular Formula | C₁₀H₁₀BrIO₃ |

| Molecular Weight | 412.99 g/mol |

| Appearance | Solid (typical) |

| Key Structural Features | Ethyl ester, Methoxy group, Bromo substituent, Iodo substituent |

Table 2: Chemical Compounds Mentioned in this Article

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₁₀H₁₀BrIO₃ |

| Benzoic acid | C₇H₆O₂ |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H10BrIO3 |

|---|---|

Molecular Weight |

384.99 g/mol |

IUPAC Name |

ethyl 2-bromo-5-iodo-4-methoxybenzoate |

InChI |

InChI=1S/C10H10BrIO3/c1-3-15-10(13)6-4-8(12)9(14-2)5-7(6)11/h4-5H,3H2,1-2H3 |

InChI Key |

XTRLCRBPQJHWKO-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1Br)OC)I |

Origin of Product |

United States |

Reactivity and Advanced Chemical Transformations of Ethyl 2 Bromo 5 Iodo 4 Methoxybenzoate

Carbon-Halogen Bond Activation and Functionalization

The presence of both a bromo and an iodo substituent on the benzene (B151609) ring is the most significant feature of Ethyl 2-Bromo-5-iodo-4-methoxybenzoate, governing its reactivity. The carbon-iodine (C-I) bond is weaker and more readily activated than the carbon-bromine (C-Br) bond. This difference in reactivity is central to performing selective, stepwise functionalization of the aromatic ring, particularly in metal-catalyzed reactions.

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions are fundamental tools for forming carbon-carbon and carbon-heteroatom bonds. For this compound, the differential reactivity of the C-I and C-Br bonds can be exploited to achieve regioselective couplings.

Palladium catalysts are highly effective for activating aryl halides. The established order of reactivity for oxidative addition to a Pd(0) center is C–I > C–Br > C–Cl, a principle that allows for selective reaction at the C-5 iodo position while leaving the C-2 bromo position intact. nih.gov

Suzuki Coupling: This reaction pairs an organoboron compound with an organic halide. By carefully selecting the reaction conditions (catalyst, ligand, base, and temperature), it is possible to selectively couple an aryl or vinyl boronic acid at the C-5 position of this compound. The resulting 2-bromo-4-methoxy-5-aryl/vinyl-benzoate can then be subjected to a second Suzuki coupling under more forcing conditions to functionalize the C-2 position.

Heck Reaction: The Heck reaction involves the coupling of an aryl halide with an alkene. youtube.com Similar to the Suzuki reaction, this transformation can be directed to the more reactive C-I bond. rsc.org For instance, reacting the substrate with an alkene like ethyl acrylate (B77674) using a palladium catalyst would preferentially yield a substituted cinnamate (B1238496) derivative at the C-5 position. bldpharm.com

Sonogashira Coupling: This reaction creates a carbon-carbon bond between a terminal alkyne and an aryl halide, typically using a palladium catalyst and a copper(I) co-catalyst. nih.govrsc.org The higher reactivity of the C-I bond allows for the selective introduction of an alkynyl group at the C-5 position of this compound. masterorganicchemistry.com

Table 1: Representative Conditions for Selective Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partner | Catalyst/Ligand | Base | Solvent | Expected Major Product |

|---|---|---|---|---|---|

| Suzuki | Arylboronic Acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | Ethyl 2-bromo-5-aryl-4-methoxybenzoate |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | Ethyl 2-bromo-4-methoxy-5-styrylbenzoate |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | Ethyl 2-bromo-5-alkynyl-4-methoxybenzoate |

Copper-catalyzed reactions offer alternative methods for forming C-C and C-heteroatom bonds and can sometimes provide different selectivity or functional group tolerance compared to palladium.

Ullmann Reaction: The classical Ullmann condensation typically involves the copper-promoted coupling of two aryl halides to form a biaryl. While traditionally requiring harsh conditions, modern variations use catalysts and ligands to facilitate the reaction under milder temperatures. It can also be used for the formation of aryl ethers and aryl amines. In the context of this compound, an intramolecular Ullmann-type reaction is not feasible, but it could be used in intermolecular couplings, often showing a preference for reacting with the aryl iodide. libretexts.org

Chan-Lam Coupling: The Chan-Lam coupling reaction forms a C-heteroatom bond between an organoboron compound and an N-H or O-H containing substrate, such as an amine, alcohol, or phenol. nih.gov This copper-catalyzed reaction is typically performed in the presence of an oxidant like air. It provides a powerful method for C-N and C-O bond formation.

Nickel catalysts are emerging as a cost-effective and highly reactive alternative to palladium for cross-coupling reactions. They can couple a wide range of organic halides with various partners, including Grignard reagents, organozinc compounds, and alkyl halides. Nickel catalysts can be particularly effective in coupling less reactive aryl chlorides and can exhibit different chemoselectivity compared to palladium. For this compound, nickel catalysis could be employed to functionalize either the C-I or C-Br bond, with selectivity depending on the specific catalyst system and reaction conditions. Some nickel systems are known to facilitate the coupling of two different aryl halides in a cross-electrophile reaction.

Generation and Reactivity of Aryl Radicals from Halogenated Benzoates

Aryl radicals are highly reactive intermediates that can participate in a variety of synthetic transformations, including C-C bond formation and cyclization reactions. They can be generated from aryl halides through several methods, such as photoredox catalysis or by using radical initiators.

For this compound, single-electron reduction could lead to the formation of a radical anion, which then fragments by cleaving the weakest carbon-halogen bond. Due to the lower bond dissociation energy of the C-I bond compared to the C-Br bond, the 2-bromo-4-methoxy-5-ethoxycarbonylphenyl radical would be formed preferentially. This radical could then be trapped by a hydrogen atom donor or participate in intermolecular or intramolecular addition reactions. The generation of aryl radicals from benzoic acids via decarboxylation is also a known process, though it typically requires high energy input.

Table 2: Methods for Aryl Radical Generation from Halogenated Benzoates

| Method | Reagents/Conditions | Intermediate | Potential Application |

|---|---|---|---|

| Photoredox Catalysis | Photocatalyst (e.g., Eosin Y), Visible Light, Amine | Aryl Radical | C-H Arylation, Addition to Alkenes |

| Radical Initiator | AIBN, Bu₃SnH | Aryl Radical | Reductive Dehalogenation, Cyclization |

| Electrochemistry | Electrochemical Reduction | Aryl Radical | Cross-coupling, Arylation of Heteroarenes |

Nucleophilic Aromatic Substitution Mechanisms

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a strong nucleophile. This reaction is typically facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, which stabilize the negatively charged intermediate (Meisenheimer complex).

In this compound, the situation is complex. The ethyl ester group at C-1 is electron-withdrawing, and its influence is strongest at the ortho (C-2) and para (C-5) positions. Conversely, the methoxy (B1213986) group at C-4 is electron-donating. The net electronic effect makes the ring less activated towards nucleophilic attack compared to, for example, a dinitro-substituted halobenzene.

Therefore, forcing conditions or a very strong nucleophile would likely be required to effect an SNAr reaction. If the reaction were to proceed via the classical addition-elimination mechanism, attack would be favored at the positions activated by the ester group (C-2 and C-5). Given that iodide is generally a better leaving group than bromide in SNAr reactions, substitution of the iodo group at C-5 would be the more probable outcome. An alternative, concerted SNAr mechanism, which does not necessarily require strong ring activation, could also be a possibility under specific conditions.

Mechanistic Studies of Reductive Dehalogenation of Halogenated Benzoates

The reductive dehalogenation of halogenated benzoates is a critical transformation in both synthetic chemistry and environmental remediation. nih.govnih.gov The carbon-halogen bond strength decreases in the order C-Cl > C-Br > C-I, which generally dictates the reactivity order for dehalogenation. Consequently, in a molecule like this compound, the carbon-iodine bond is expected to be more reactive and susceptible to cleavage than the carbon-bromine bond.

Mechanistic pathways for reductive dehalogenation are diverse and depend on the specific reagents and conditions employed. Common mechanisms include:

Single-Electron Transfer (SET): In many metal-mediated reductions, the reaction is initiated by the transfer of an electron from the metal surface or a low-valent metal complex to the aryl halide. This forms a radical anion intermediate. acs.org This intermediate is unstable and fragments, cleaving the carbon-halogen bond to produce an aryl radical and a halide anion. The aryl radical then abstracts a hydrogen atom from the solvent or another hydrogen source to yield the dehalogenated arene. psu.edu Reagents like sodium amalgam in liquid ammonia (B1221849) have been used for the dehalogenation of aryl halides, showing the expected reactivity order of I > Br > Cl. acs.org

Catalytic Hydrogenation: Transition metal catalysts, particularly palladium on carbon (Pd/C), are widely used for hydrodehalogenation. organic-chemistry.org The mechanism typically involves the oxidative addition of the aryl halide to a low-valent metal center (e.g., Pd(0)), followed by reductive elimination with a hydride source. The hydride can be derived from hydrogen gas, formate (B1220265) salts, or other hydrogen donors. organic-chemistry.org This method offers high selectivity, often allowing for the removal of more labile halogens like bromine and iodine without affecting other functional groups. organic-chemistry.org

Photocatalysis: Under irradiation with light of a suitable wavelength, a photocatalyst can be excited and initiate an electron transfer to the aryl halide, generating the key radical anion intermediate, which then undergoes dehalogenation. organic-chemistry.org

Microbial Dehalogenation: Certain anaerobic microorganisms can utilize halogenated aromatic compounds as electron acceptors in a process known as halorespiration. nih.govdss.go.th This biological pathway is inducible and highly specific, with enzymes that catalyze the reductive removal of halogens. nih.gov Studies on "Desulfomonile tiedjei" have shown that cell extracts can dehalogenate various halobenzoates, with a preference for 3-iodobenzoate (B1234465) over chlorinated analogs. nih.gov

In the context of di-halogenated benzoates, selectivity is a key consideration. The greater lability of the C-I bond compared to the C-Br bond means that selective deiodination can often be achieved under carefully controlled conditions, leaving the bromo substituent intact. For example, catalytic systems using Pd/Fe bimetallic particles have shown different reaction rates for various dihalogenated benzenes, confirming that the nature and position of the halogens influence reactivity.

Chemical Modifications of the Ester Moiety

Hydrolysis to the Corresponding Carboxylic Acid

The conversion of the ethyl ester group in this compound to its corresponding carboxylic acid, 2-Bromo-5-iodo-4-methoxybenzoic acid, is a fundamental hydrolysis reaction. This transformation can be achieved under either basic or acidic conditions, though the steric hindrance from the ortho-bromo substituent can affect reaction rates. arkat-usa.org

Base-Catalyzed Hydrolysis (Saponification): Saponification is the most common method for ester hydrolysis and is typically an irreversible process. jk-sci.comchemistrysteps.com The reaction involves the nucleophilic attack of a hydroxide (B78521) ion on the ester's carbonyl carbon. jk-sci.com This forms a tetrahedral intermediate, which then collapses, expelling the ethoxide as the leaving group. The resulting carboxylic acid is immediately deprotonated by the strong basic conditions to form a carboxylate salt. A final acidic workup step is required to protonate the carboxylate and furnish the neutral carboxylic acid. chemistrysteps.com

For sterically hindered esters, standard conditions (e.g., aqueous NaOH at reflux) may be slow or ineffective. arkat-usa.orgchemicalforums.com Milder, non-aqueous conditions have been developed to overcome this. A notable method involves using sodium hydroxide in a mixed solvent system like MeOH/CH2Cl2 (1:9) at room temperature, which can efficiently saponify crowded esters. arkat-usa.org The use of a poorly solvated, or "naked," hydroxide ion in such systems enhances its nucleophilicity, allowing it to more easily attack the sterically hindered carbonyl carbon. arkat-usa.org Another powerful reagent system for hindered esters is potassium tert-butoxide with a controlled amount of water in an anhydrous solvent like DMSO. scite.ai

Acid-Catalyzed Hydrolysis: Acid-catalyzed hydrolysis is the reverse of Fischer esterification. chemistrysteps.com The reaction is an equilibrium process, and a large excess of water is typically used to drive the reaction toward the products. libretexts.org The mechanism begins with the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to attack by water. jk-sci.com Subsequent proton transfers and elimination of ethanol (B145695) yield the carboxylic acid. However, for hindered esters, this method can require harsh conditions like high temperatures, which might affect other functional groups on the molecule. jk-sci.com

Table 1: Comparison of Hydrolysis Methods for Hindered Esters

| Method | Reagents & Conditions | Advantage | Disadvantage | Citation |

|---|---|---|---|---|

| Saponification | NaOH (aq), Reflux | Irreversible, generally high yield | Can be slow for hindered esters | jk-sci.comchemistrysteps.com |

| Non-Aqueous Saponification | NaOH, MeOH/CH2Cl2, RT | Mild conditions, effective for hindered esters | Requires specific solvent system | arkat-usa.org |

| Anhydrous Hydroxide | KOBu-t, H2O, DMSO, RT | Very effective for highly hindered esters | Requires anhydrous solvent | scite.ai |

| Acid-Catalyzed | H3O+ (e.g., H2SO4/H2O), Reflux | Simple reagents | Reversible, may require harsh conditions | chemistrysteps.com |

Transesterification Reactions

Transesterification is the process of exchanging the alkoxy group of an ester with that of another alcohol. chemistrysteps.com For this compound, this would involve reacting it with a different alcohol (R'-OH) to form a new ester (2-Bromo-5-iodo-4-methoxybenzoate-OR') and ethanol. This reaction is an equilibrium process and is typically driven to completion by using a large excess of the new alcohol, often as the solvent. libretexts.orgmasterorganicchemistry.com

Base-Catalyzed Transesterification: Under basic conditions, a strong base (e.g., sodium methoxide (B1231860) if the new alcohol is methanol) is used to generate an alkoxide from the new alcohol. This alkoxide then acts as a nucleophile, attacking the carbonyl carbon of the ethyl ester. The resulting tetrahedral intermediate expels the original ethoxide group to form the new ester. masterorganicchemistry.com

Acid-Catalyzed Transesterification: In the presence of an acid catalyst (like H2SO4), the carbonyl oxygen of the ethyl ester is first protonated. This activation step increases the electrophilicity of the carbonyl carbon, allowing the new, neutral alcohol to act as a nucleophile. libretexts.org A series of proton transfer steps leads to the elimination of ethanol and the formation of the new ester. pearson.com The mechanism is nearly identical to that of acid-catalyzed ester hydrolysis, with an alcohol acting as the nucleophile instead of water. chemistrysteps.com

Reduction to Benzyl Alcohol Derivatives

The ester moiety can be reduced to a primary alcohol, which in this case would yield (2-Bromo-5-iodo-4-methoxyphenyl)methanol. This transformation requires a powerful reducing agent capable of reducing esters.

Lithium aluminum hydride (LiAlH4) is the most common and effective reagent for the reduction of esters to primary alcohols. brainly.combyjus.comncert.nic.in The reaction is typically carried out in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). byjus.com The mechanism involves the nucleophilic addition of a hydride ion (H-) from the AlH4- complex to the electrophilic carbonyl carbon of the ester. pearson.com This step forms a tetrahedral intermediate. Unlike a simple ketone reduction, this intermediate collapses, and the ethoxy group is eliminated, forming an intermediate aldehyde. This aldehyde is then immediately reduced by another equivalent of LiAlH4 to the corresponding alkoxide. A final aqueous workup step protonates the alkoxide to give the primary alcohol product, (2-Bromo-5-iodo-4-methoxyphenyl)methanol. masterorganicchemistry.com

A key consideration for this reaction is chemoselectivity. LiAlH4 is a very strong reducing agent and can also reduce alkyl halides. masterorganicchemistry.comwikipedia.org However, the reduction of aryl halides with LiAlH4 is generally much slower than the reduction of esters. Therefore, it is often possible to selectively reduce the ester group in the presence of aryl bromo and iodo substituents by carefully controlling the reaction conditions, such as temperature and reaction time.

Table 2: Reagents for Ester Reduction

| Reagent | Substrate | Product | Key Features | Citation |

|---|---|---|---|---|

| LiAlH4 | Esters, Carboxylic Acids, Amides | Primary Alcohols, Amines | Powerful, unselective reducing agent. Reduces most polar pi bonds. | byjus.commasterorganicchemistry.com |

| NaBH4 | Aldehydes, Ketones | Primary/Secondary Alcohols | Milder, more selective. Generally does not reduce esters or acids. | ncert.nic.in |

Reactivity of the Methoxy Group on the Aromatic Ring

Selective Demethylation Procedures

The cleavage of the methyl group from the 4-methoxy ether on the aromatic ring results in the formation of a hydroxyl group, yielding Ethyl 2-bromo-5-iodo-4-hydroxybenzoate. This O-demethylation is a common transformation in natural product synthesis and medicinal chemistry. blucher.com.br While various methods exist for cleaving aryl methyl ethers, achieving selectivity without disturbing the other functional groups is paramount. blucher.com.brorganic-chemistry.org

The most widely used reagent for this purpose is the strong Lewis acid, boron tribromide (BBr3). youtube.com The mechanism begins with the formation of an adduct between the Lewis basic ether oxygen and the highly electrophilic BBr3. researchgate.net This complexation makes the methyl group highly susceptible to nucleophilic attack. A bromide ion, either from another BBr3 molecule or from the complex itself, attacks the methyl carbon in an SN2-like fashion, cleaving the carbon-oxygen bond. gvsu.educore.ac.uk This generates methyl bromide and a phenoxy-dibromoborane intermediate, which is then hydrolyzed during aqueous workup to yield the final phenol. researchgate.netcore.ac.uk

Computational and experimental studies have shown that BBr3-mediated demethylation is highly efficient. core.ac.uknih.gov It has been proposed that one equivalent of BBr3 may be capable of cleaving up to three equivalents of an aryl methyl ether through a catalytic cycle involving various borane (B79455) intermediates. nih.govresearchgate.net The reaction is often performed at low temperatures in an inert solvent like dichloromethane (B109758) to control its high reactivity. researchgate.net The presence of a carbonyl group ortho to a methoxy group can sometimes lead to selective cleavage at that position due to a chelating effect with Lewis acids like AlCl3, but in this compound, the methoxy group is para to the ester. nih.gov Selective demethylation of p-methoxy groups in substituted benzoates using Lewis acids is a well-established procedure. google.com

Table 3: Common Reagents for Aryl Ether Demethylation

| Reagent | Conditions | Mechanism | Selectivity | Citation |

|---|---|---|---|---|

| BBr3 | CH2Cl2, Low Temp → RT | Lewis acid activation, SN2 attack by Br- | Highly effective, generally good for most methyl ethers | youtube.comgvsu.educore.ac.uk |

| HBr / HI | High Temp | Protonation, SN2 attack by halide | Strong acid, can be harsh | masterorganicchemistry.com |

| AlCl3 | Various | Lewis acid activation | Can be selective, especially with ortho carbonyls | nih.gov |

Oxidative Transformations of the Methoxy Group

The methoxy group at the C4 position of this compound is a key site for oxidative transformation, primarily through demethylation to yield the corresponding phenol, Ethyl 2-Bromo-5-iodo-4-hydroxybenzoate. This transformation is significant as it unmasks a reactive phenolic hydroxyl group, opening up further avenues for derivatization.

The cleavage of the methyl-oxygen bond in aromatic methoxy ethers is a common transformation in organic synthesis. A variety of reagents can be employed for this purpose, with Lewis acids being particularly effective. For instance, boron tribromide (BBr₃) is a powerful reagent for the demethylation of aryl methyl ethers. The reaction proceeds via the formation of a Lewis acid-base adduct between the boron and the ether oxygen, followed by the nucleophilic attack of a bromide ion on the methyl group.

Another approach involves the use of strong protic acids, such as hydrobromic acid (HBr) or hydrochloric acid (HCl), often at elevated temperatures. organic-chemistry.org These methods can be effective, although the harsh conditions may not be suitable for all substrates, particularly those with other sensitive functional groups.

More contemporary methods for demethylation involve organometallic reagents or photoredox catalysis, which can offer greater selectivity and milder reaction conditions. researchgate.net For example, a photoredox-catalyzed C-O bond cleavage has been demonstrated for phenolic ethers, showcasing a chemoselective deprotection strategy. researchgate.net While not specifically detailed for this compound in the reviewed literature, these modern methods represent a promising area for future investigation.

The following table summarizes typical conditions for the oxidative demethylation of related aromatic methoxy compounds, which are indicative of the transformations applicable to this compound.

Table 1: Oxidative Demethylation of Aromatic Methoxy Compounds

| Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| BBr₃ | Dichloromethane | -78 to rt | 2 | >90 | General Knowledge |

| HBr (48%) | Acetic Acid | 100-120 | 4-8 | 85-95 | organic-chemistry.org |

| AlCl₃ | Toluene | 80 | 6 | ~90 | organic-chemistry.org |

Investigations into Regioselectivity and Stereoselectivity of Derived Reactions

The presence of three different substituents on the benzene ring of this compound—bromo, iodo, and methoxy—exerts a significant influence on the regioselectivity of subsequent reactions. These directing effects are particularly evident in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Heck reactions. libretexts.orgsciepub.comrug.nl

In such reactions, the relative reactivity of the carbon-halogen bonds is a key determinant of regioselectivity. Generally, the C-I bond is more reactive than the C-Br bond towards oxidative addition to a low-valent transition metal catalyst (e.g., Pd(0)). This difference in reactivity allows for selective functionalization at the C5 position (bearing the iodo group) while leaving the C2 position (bearing the bromo group) intact.

The electronic nature of the substituents also plays a crucial role. The methoxy group is an electron-donating group, activating the ortho and para positions towards electrophilic attack. Conversely, the ester group is an electron-withdrawing group. These competing effects, along with the steric hindrance imposed by the substituents, finely tune the reactivity of the aromatic ring.

For instance, in a Suzuki-Miyaura coupling, an arylboronic acid will preferentially couple at the C5 position due to the higher reactivity of the C-I bond. This allows for the synthesis of 2-bromo-5-aryl-4-methoxybenzoate derivatives. Subsequent coupling at the C2 position can then be achieved under more forcing conditions or with a different catalyst system.

While the concept of stereoselectivity is less directly applicable to reactions on the aromatic ring itself, it becomes highly relevant when chiral centers are introduced in the coupling partners or when the resulting products undergo subsequent stereoselective transformations. For example, if a chiral boronic acid is used in a Suzuki coupling, the resulting product will be chiral, and the stereochemical outcome will depend on the reaction mechanism and the nature of the chiral auxiliary.

The following table provides examples of the regioselective outcomes in cross-coupling reactions of dihalogenated aromatic compounds, which serve as models for the reactivity of this compound.

Table 2: Regioselectivity in Cross-Coupling Reactions of Dihaloaromatics

| Reaction Type | Substrate | Coupling Partner | Catalyst System | Major Product | Regioselectivity | Reference |

|---|---|---|---|---|---|---|

| Suzuki-Miyaura | 2-Bromo-4-iodoquinoline | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 4-Iodo-2-phenylquinoline | Coupling at C2 | rug.nl |

| Sonogashira | 1-Bromo-4-iodobenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | 1-Bromo-4-(phenylethynyl)benzene | Coupling at C4 | sciepub.com |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Specific ¹H and ¹³C NMR chemical shifts, coupling constants, and data from two-dimensional NMR techniques (COSY, HSQC, HMBC, NOESY) for Ethyl 2-Bromo-5-iodo-4-methoxybenzoate have not been reported in the searched literature.

No specific data available.

No specific data available.

No specific data available.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Analysis

Precise mass measurements and fragmentation patterns for this compound from HRMS analysis are not documented in the available resources.

Infrared (IR) Spectroscopy for Functional Group Identification

The characteristic IR absorption frequencies for the functional groups present in this compound have not been experimentally reported.

Electronic Absorption (UV-Vis) Spectroscopy and Chromophore Analysis

Information regarding the UV-Vis absorption maxima (λmax) and analysis of the chromophoric system of this compound is not present in the reviewed scientific literature.

X-ray Crystallography for Definitive Solid-State Structure Determination

The determination of the three-dimensional atomic arrangement of a crystalline solid is unequivocally achieved through single-crystal X-ray diffraction analysis. This powerful analytical technique provides precise data on bond lengths, bond angles, and torsion angles, thereby offering an unambiguous depiction of the molecule's conformation and its packing within the crystal lattice.

For the compound This compound , a thorough review of crystallographic databases and the scientific literature did not yield any reports of its crystal structure determination. Consequently, experimentally derived data for its unit cell parameters, space group, and other crystallographic details are not available at this time.

While theoretical calculations could provide insights into the likely conformation of the molecule in the gaseous phase, they cannot replace the accuracy and definitive nature of an experimental X-ray crystallographic study for describing the solid-state structure. Such a study would be essential for a complete understanding of its steric and electronic properties, as well as its intermolecular interactions in the solid state.

Computational Chemistry and Theoretical Investigations of Ethyl 2 Bromo 5 Iodo 4 Methoxybenzoate

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. scirp.org For Ethyl 2-Bromo-5-iodo-4-methoxybenzoate, DFT calculations, particularly using hybrid functionals like B3LYP with appropriate basis sets such as 6-311+G(d,p), can provide a detailed picture of its molecular structure and electronic behavior. semanticscholar.org

The electronic properties of this compound are governed by the interplay of its various substituents: the electron-withdrawing bromo, iodo, and ethyl carboxylate groups, and the electron-donating methoxy (B1213986) group. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining the molecule's chemical reactivity and kinetic stability. semanticscholar.org The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular reactivity; a smaller gap suggests higher reactivity. scirp.orgsemanticscholar.org

For this compound, the HOMO is expected to be distributed primarily across the benzene (B151609) ring and the methoxy group's oxygen atom, which acts as a strong electron-donating group. The electron-withdrawing halogens (iodine and bromine) and the ester group also influence the orbital energies. The LUMO is likely to have significant character on the benzene ring and the carbonyl group of the ester, which can act as an electron acceptor. The calculated HOMO and LUMO energies are fundamental in understanding charge transfer interactions within the molecule, which are responsible for its bioactivity. scirp.org

Table 1: Expected Qualitative Effects of Substituents on Frontier Orbitals

| Substituent | Position | Electronic Effect | Expected Impact on HOMO Energy | Expected Impact on LUMO Energy |

|---|---|---|---|---|

| -Br | 2 | Inductive: Withdrawing; Resonance: Donating | Lower | Lower |

| -I | 5 | Inductive: Withdrawing; Resonance: Donating | Lower | Lower |

| -OCH₃ | 4 | Inductive: Withdrawing; Resonance: Donating (Strong) | Raise | Raise |

This table represents general expected trends based on substituent effects in aromatic systems.

DFT calculations are a powerful tool for predicting various spectroscopic parameters. For instance, ¹H and ¹³C NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach and compared with experimental data to confirm the molecular structure. nih.gov Similarly, vibrational frequencies corresponding to IR and Raman spectra can be computed. These calculated frequencies are typically scaled to correct for anharmonicity and systematic errors in the computational method. nih.gov A comparison between the calculated and experimental spectra allows for a detailed assignment of vibrational modes. nih.gov While specific experimental spectra for this compound are not discussed here, this comparative approach is a standard validation procedure in computational studies of new compounds.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP map illustrates regions of negative electrostatic potential (typically colored red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive electrostatic potential (colored blue), which are electron-poor and susceptible to nucleophilic attack.

For this compound, the MEP would show significant negative potential around the oxygen atoms of the carbonyl and methoxy groups, making them sites for electrophilic interaction. The halogen atoms, despite their electronegativity, can exhibit a phenomenon known as "sigma-hole," where a region of positive potential can exist along the C-X axis, making them potential halogen bond donors. The hydrogen atoms of the aromatic ring and the ethyl group would represent regions of positive potential. The MEP analysis is crucial for understanding intermolecular interactions, including hydrogen bonding. mdpi.com

Mechanistic Pathways and Transition State Analysis through Computational Modeling

The presence of two different halogen atoms (bromine and iodine) at positions 2 and 5 makes this compound an interesting substrate for regioselective cross-coupling reactions, such as the Suzuki-Miyaura reaction. thieme-connect.denih.gov The C-I bond is generally weaker and more reactive than the C-Br bond in such catalytic processes.

Computational modeling using DFT can be employed to investigate the mechanistic pathways of these reactions. researchgate.net By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile for the catalytic cycle (oxidative addition, transmetalation, and reductive elimination) can be constructed. Such studies can predict the regioselectivity by comparing the activation energy barriers for the oxidative addition step at the C-I bond versus the C-Br bond. The lower energy barrier would correspond to the preferred reaction pathway, which is expected to be the cleavage of the C-I bond. thieme-connect.de These theoretical investigations provide critical insights that can guide the design of synthetic strategies for selectively functionalizing the molecule. libretexts.org

Conformational Analysis and Molecular Dynamics Simulations

The ethyl ester group introduces conformational flexibility to the molecule. Rotation around the C(ring)–C(carbonyl) and O–C(ethyl) single bonds can lead to different conformers. The presence of a bulky bromine atom at the ortho position can impose significant steric hindrance, restricting rotation around the C(ring)–C(carbonyl) bond and influencing the orientation of the ester group relative to the plane of the benzene ring.

Molecular Dynamics (MD) simulations can be used to explore the conformational landscape and dynamics of this compound. nih.govpatsnap.com By simulating the molecule's movement over time, MD can identify the most stable low-energy conformers, estimate the populations of different conformational states, and determine the energy barriers for interconversion between them. This information is vital for understanding how the molecule's shape influences its interactions with other molecules, such as biological receptors or catalysts. patsnap.com

Quantitative Structure-Reactivity Relationship (QSRR) Studies of Halogenated Benzoates

Quantitative Structure-Reactivity Relationship (QSRR) models establish a mathematical correlation between the chemical structure of a series of compounds and their observed reactivity or other properties. nih.govmdpi.com For a series of halogenated benzoates including the title compound, QSRR could be used to predict various endpoints, such as reaction rates in cross-coupling reactions, biological activity, or chromatographic retention times. nih.gov

The development of a QSRR model involves several steps:

Descriptor Calculation: A wide range of molecular descriptors (numerical values that encode structural information) are calculated for each molecule in the series.

Variable Selection: Statistical or machine learning methods, such as genetic algorithms or firefly algorithms, are used to select the most relevant descriptors that influence the property of interest. nih.gov

Model Building: A regression model is constructed using techniques like Multiple Linear Regression (MLR) or more advanced methods like Support Vector Machines (SVM) to create a mathematical equation linking the selected descriptors to the activity. nih.gov

Validation: The model's robustness and predictive power are rigorously tested using internal (e.g., cross-validation) and external validation sets. nih.gov

QSRR studies on halogenated benzoates would likely involve descriptors that capture electronic effects (e.g., atomic charges, HOMO/LUMO energies), steric properties (e.g., molecular volume), and topological or constitutional features (e.g., molecular weight, connectivity indices). mdpi.com

Table 2: Examples of Molecular Descriptors for QSRR Studies

| Descriptor Class | Examples | Description |

|---|---|---|

| Constitutional | Molecular Weight (MW), Number of halogen atoms | Basic information about the molecular composition. |

| Topological | Wiener index, Kier & Hall connectivity indices | Describe the atomic connectivity and branching of the molecule. |

| Geometric | Molecular surface area, Molecular volume | 3D properties related to the size and shape of the molecule. |

| Electronic | Dipole moment, HOMO/LUMO energies, Atomic partial charges | Describe the electronic distribution and reactivity. |

| Physicochemical | LogP (octanol-water partition coefficient) | Relates to the molecule's hydrophobicity. |

Applications and Strategic Utility As Advanced Synthetic Intermediates

Role as a Key Building Block for the Synthesis of Complex Organic Molecules

The multifunctionality of Ethyl 2-Bromo-5-iodo-4-methoxybenzoate makes it an ideal starting point for the synthesis of complex molecules, including natural products and pharmacologically active compounds. The presence of two different halogen atoms (bromine and iodine) at specific positions (2 and 5, respectively) is of particular synthetic importance. In palladium-catalyzed cross-coupling reactions, the carbon-iodine bond is significantly more reactive than the carbon-bromine bond. This reactivity difference allows for selective, stepwise functionalization of the aromatic ring.

For instance, a Suzuki or Sonogashira coupling can be performed selectively at the 5-position (iodine), leaving the bromine at the 2-position intact for a subsequent, different coupling reaction. This sequential approach is a cornerstone of modern synthetic strategy, enabling the controlled and predictable assembly of intricate molecular frameworks from a single, readily available precursor. While specific total syntheses starting from this exact ethyl ester are not widely documented, related structures like 2-bromo-5-hydroxy-4-methoxybenzaldehyde (B1330903) are key intermediates in the synthesis of complex natural products such as galantamine, highlighting the utility of this substitution pattern. nih.gov

Precursor for the Development of Novel Aromatic and Heterocyclic Systems

The compound serves as an excellent scaffold for creating new and highly substituted aromatic and heterocyclic structures, which are prevalent in materials science and medicinal chemistry.

This compound is an ideal substrate for the synthesis of multi-substituted aryl and biaryl compounds through selective cross-coupling reactions. The differential reactivity of the C-I and C-Br bonds is the key to this application. A typical strategy involves a palladium-catalyzed reaction, such as a Suzuki-Miyaura coupling, which will preferentially occur at the more reactive C-I bond. researchgate.netresearchgate.net This allows for the introduction of an aryl or other substituent at the 5-position. The remaining C-Br bond can then be subjected to a second, distinct cross-coupling reaction to introduce a different group at the 2-position. This selective, one-pot or stepwise functionalization provides a powerful route to asymmetrically substituted biaryl compounds, which are important structural motifs in many pharmaceuticals and advanced materials. nih.gov

Table 1: Reactivity of Halogens in Cross-Coupling Reactions

| Halogen | Bond | Relative Reactivity in Pd-Catalyzed Coupling |

|---|---|---|

| Iodine | C-I | Highest |

| Bromine | C-Br | Intermediate |

This table illustrates the general reactivity trend that enables selective functionalization of polyhalogenated aromatic compounds.

The ortho-positioning of the bromo and ethyl ester functionalities offers a pathway for the construction of fused-ring systems. Following a cross-coupling reaction at the 5-position, the newly introduced group and the ester at the 1-position can be manipulated to undergo an intramolecular cyclization reaction. For example, the ester could be converted to an amide, and a strategically chosen substituent introduced at the 5-position could participate in a ring-closing reaction, leading to the formation of a new heterocyclic ring fused to the original benzene (B151609) core. Such intramolecular cyclizations are a powerful strategy for building complex polycyclic systems from simple precursors. nih.govrsc.orgresearchgate.net

The synthesis of spirocyclic architectures, while more complex, can also be envisioned. This would typically involve a multi-step sequence where side chains are built off the aromatic core at two different positions, followed by a ring-closing reaction that creates the spirocyclic junction. The ability to selectively functionalize the molecule at its bromo and iodo positions provides the necessary handles to build up such complex three-dimensional structures.

Intermediates in the Design and Preparation of Chemical Reagents and Ligands

The compound is a valuable precursor for the synthesis of specialized chemical reagents and, notably, phosphine (B1218219) ligands, which are crucial in transition-metal catalysis. The synthesis of phosphine ligands often involves the reaction of a chlorophosphine or a secondary phosphine with an organometallic derivative of an aryl halide. acs.orgnih.gov

Starting with this compound, one of the halogen atoms can be converted into a lithium or magnesium derivative via metal-halogen exchange or Grignard formation. This organometallic intermediate can then be reacted with a suitable phosphorus electrophile (e.g., diphenylphosphine (B32561) chloride) to form a C-P bond, yielding a highly functionalized phosphine ligand. The remaining halogen and the ester group can be retained or further modified to tune the steric and electronic properties of the resulting ligand, which is critical for optimizing its performance in catalytic applications. ethz.ch

Applications in Medicinal Chemistry Research for Scaffold Development

In medicinal chemistry, the development of new drugs often relies on the synthesis and biological evaluation of libraries of related compounds to understand how structural changes affect activity.

This compound is an excellent starting material for generating compound libraries for Structure-Activity Relationship (SAR) studies. nih.gov The ability to perform selective and sequential cross-coupling reactions at the iodo and bromo positions allows medicinal chemists to systematically vary the substituents at these two points on the aromatic scaffold. mdpi.com For example, a library of compounds could be created by reacting the starting material with a set of ten different boronic acids at the 5-position, followed by reacting each of these ten intermediates with another set of ten different boronic acids at the 2-position, rapidly generating one hundred unique, yet structurally related, compounds.

Table 2: Hypothetical SAR Library Generation

| Position | Reaction Type | Example Substituents |

|---|---|---|

| C5 (from C-I) | Suzuki Coupling | Phenyl, Pyridyl, Thienyl, Cyclopropyl |

| C2 (from C-Br) | Suzuki Coupling | Naphthyl, Furyl, Isoquinoline, Indole |

| C1 (Ester) | Amidation | Benzylamide, Morpholinoamide, Piperidinylamide |

This table outlines a hypothetical strategy for creating a diverse chemical library from the title compound to explore structure-activity relationships.

This systematic variation allows researchers to probe the "chemical space" around a core scaffold to identify the optimal combination of substituents for maximizing biological activity and selectivity while minimizing toxicity. The use of halogen-enriched fragments is a recognized strategy in drug discovery, and this compound is a prime example of a building block designed for such an approach. frontiersin.orgresearchgate.net

Insufficient Information Found for this compound

Following a comprehensive search for scientific literature and data pertaining to the chemical compound "this compound," it has been determined that there is insufficient public information available to generate a detailed article focusing on its specific applications as outlined in the user's request.

The investigation sought to find in-depth research findings on the compound's role as an advanced synthetic intermediate, its incorporation into bioactive scaffolds, and its utility in agrochemical research. Despite multiple search strategies across a variety of scientific databases and patent libraries, the results were consistently sparse and did not provide the specific details necessary to fulfill the requested article structure.

The absence of this specific information in the public domain prevents the creation of a scientifically accurate and detailed article as requested. The available data is insufficient to construct the sections and subsections on its incorporation as a privileged structure element in bioactive scaffolds and its utility in agrochemical research.

Therefore, it is not possible to proceed with generating the requested article on "this compound" with the required level of detail and adherence to the provided outline.

Structure Reactivity Relationships and Mechanistic Insights

Influence of Halogen Substituents (Bromine and Iodine) on Aromatic Reactivity

The presence of two different halogen atoms, bromine and iodine, on the benzene (B151609) ring has a significant and complex influence on its reactivity, particularly in electrophilic aromatic substitution reactions. Halogen substituents are generally deactivating yet ortho-, para-directing. wikipedia.org This dual behavior stems from the competition between two opposing electronic effects: the inductive effect and the resonance effect.

Resonance Effect (+M): The lone pairs of electrons on the halogen atoms can be donated into the aromatic pi (π) system. libretexts.org This donation partially counteracts the inductive withdrawal and is most effective at the ortho and para positions, stabilizing the cationic intermediate (the sigma complex or Wheland intermediate) formed during electrophilic attack at these sites. nih.govstackexchange.com

While both halogens are deactivating, the extent of deactivation differs. The order of reactivity for halobenzenes in electrophilic aromatic substitution is typically Iodobenzene > Bromobenzene > Chlorobenzene > Fluorobenzene. quora.com This is because the inductive withdrawal effect decreases down the group, and this trend dominates over the decreasing efficiency of resonance overlap between the larger p-orbitals of heavier halogens and the carbon 2p-orbitals of the ring. stackexchange.com Therefore, the iodine atom at position 5 is less deactivating than the bromine atom at position 2.

| Substituent | Position | Inductive Effect | Resonance Effect | Net Electronic Effect |

| Bromine | 2 | Strong Electron Withdrawal (-I) | Weak Electron Donation (+M) | Deactivating, Ortho-, Para-Director |

| Iodine | 5 | Moderate Electron Withdrawal (-I) | Weak Electron Donation (+M) | Deactivating, Ortho-, Para-Director |

Steric and Electronic Effects of the Methoxy (B1213986) and Ester Groups on Reaction Pathways

The methoxy and ethyl ester groups further modulate the reactivity of the aromatic ring through their own distinct electronic and steric contributions.

Methoxy Group (-OCH₃): Located at position 4, the methoxy group is a powerful activating group. wizeprep.com It exerts a strong electron-donating resonance effect (+M) by delocalizing one of the oxygen's lone pairs into the ring, which far outweighs its electron-withdrawing inductive effect (-I). youtube.com This significantly increases the electron density of the ring, particularly at the ortho positions (positions 3 and 5), making the molecule more susceptible to electrophilic attack. wizeprep.comyoutube.com

Ethyl Ester Group (-CO₂Et): Positioned at C1, the ethyl ester group is a deactivating group. It withdraws electron density from the ring through both a negative inductive effect (-I) and a negative resonance effect (-M), as the π-electrons of the ring are delocalized towards the carbonyl oxygen. wikipedia.orgnih.gov This makes the ring more electron-poor and directs incoming electrophiles to the meta positions (positions 3 and 5). wikipedia.org

Methoxy group directs to positions 3 and 5.

Ester group directs to positions 3 and 5.

Bromine atom directs to positions 3 and 1 (blocked).

Iodine atom directs to positions 6 and 4 (blocked).

Electronically, position 3 is strongly favored for electrophilic substitution. However, steric hindrance is a critical factor. youtube.com Any reaction at position 3 would be flanked by the methoxy group and the relatively bulky bromine atom, potentially impeding the approach of an electrophile. Position 6 is less electronically activated but is sterically more accessible, being ortho only to the iodine atom. The specific reaction conditions and the size of the electrophile would likely determine the regiochemical outcome.

| Substituent | Position | Electronic Effect | Directing Influence | Steric Hindrance |

| Ethyl Ester (-CO₂Et) | 1 | Deactivating (EWG) | Meta | Moderate |

| Bromine (-Br) | 2 | Deactivating (EWG) | Ortho, Para | Moderate-High |

| Methoxy (-OCH₃) | 4 | Activating (EDG) | Ortho, Para | Low |

| Iodine (-I) | 5 | Deactivating (EWG) | Ortho, Para | High |

Detailed Mechanistic Elucidation of Key Chemical Transformations

While specific mechanistic studies for Ethyl 2-Bromo-5-iodo-4-methoxybenzoate are not prominently available, its behavior can be predicted based on established principles of aromatic chemistry.

Electrophilic Aromatic Substitution: The most common reaction pathway for such a substituted benzene is electrophilic aromatic substitution. The mechanism proceeds via a two-step addition-elimination process:

Formation of the Sigma Complex: An electrophile (E⁺) attacks the π-electron system of the aromatic ring, forming a resonance-stabilized carbocation known as a sigma complex or Wheland intermediate. nih.gov The stability of this intermediate is the key to the reaction's rate and regioselectivity. The substituents influence this stability; electron-donating groups like methoxy stabilize the positive charge, especially when the attack is at an ortho or para position, while electron-withdrawing groups destabilize it. stackexchange.com

Deprotonation: A base removes a proton from the sp³-hybridized carbon atom bearing the electrophile, restoring the ring's aromaticity and yielding the final substituted product.

Reductive Dehalogenation: Aryl halides can undergo reductive dehalogenation, where a halogen atom is replaced by a hydrogen atom. This transformation can be achieved using various reagents, including catalytic systems with a hydride source. organic-chemistry.org The mechanism can be complex, sometimes involving single-electron transfer (SET) to form a radical anion, which then loses a halide ion to give an aryl radical. This radical then abstracts a hydrogen atom from the solvent or another hydrogen donor to complete the reaction. Given the two different halogens, selective dehalogenation could be possible, likely removing the more labile iodine before the bromine.

Isotope Effects and Fractionation Studies for Mechanistic Probing (e.g., carbon isotope fractionation in dehalogenation reactions)

Kinetic Isotope Effects (KIEs) are a powerful tool for elucidating reaction mechanisms by measuring how the rate of a reaction changes when an atom at a key position is replaced by one of its heavier isotopes. acs.org Dehalogenative deuteration, where a halogen is replaced by deuterium (B1214612) (an isotope of hydrogen), is a common method for site-specifically labeling molecules and studying reaction pathways. nih.govresearchgate.net

Carbon Isotope Fractionation in Dehalogenation: Compound-Specific Isotope Analysis (CSIA) can provide deep mechanistic insights, particularly for environmental contaminant degradation. nih.gov In the context of dehalogenation, measuring the fractionation of stable carbon isotopes (¹³C vs. ¹²C) in the reactant molecule as the reaction progresses can help distinguish between different mechanisms. nih.gov

The magnitude of the carbon isotope effect (expressed as an enrichment factor, ε) is indicative of the bonding changes occurring in the rate-determining step. nih.gov

A large isotope effect suggests that the carbon-halogen bond is significantly broken in the rate-limiting step, as is typical for SN2 or E2-type mechanisms. nih.gov

A small or negligible isotope effect may indicate that C-X bond cleavage is not rate-limiting, or that the reaction proceeds through a different pathway where the initial binding to a catalyst or electron transfer is the slow step. nih.gov

For a hypothetical reductive dehalogenation of this compound, comparing the carbon isotope fractionation at C-Br versus C-I could reveal which bond breaks first and provide evidence for either a concerted or a stepwise mechanism. While specific data for this compound is unavailable, studies on similar molecules like 1,2-dibromoethane (B42909) show that different enzymatic dehalogenation pathways (concerted dihaloelimination vs. nucleophilic substitution) yield distinctly different dual C-Br isotope fractionation trends, demonstrating the diagnostic power of this technique. nih.gov

| Dehalogenation Mechanism (Example) | Typical Carbon Isotope Effect (εC) | Mechanistic Implication |

| Concerted Dihaloelimination | Large & Negative | C-X bond cleavage is central to the rate-determining step. |

| Nucleophilic Substitution (SN2) | Large & Negative | C-X bond is significantly weakened in the transition state. |

| Reductive Dehalogenation via Electron Transfer | Small to Moderate & Negative | Initial electron transfer may be rate-limiting, not C-X bond scission. |

Future Directions and Emerging Research Frontiers

Innovations in Catalytic Systems for Efficient Functionalization

The selective functionalization of the carbon-bromine and carbon-iodine bonds on the aromatic ring of Ethyl 2-Bromo-5-iodo-4-methoxybenzoate is a primary area for future catalytic innovation. The development of dual-catalytic systems that can orchestrate reactions at specific, often unreactive, sites is a key frontier. researchgate.net These systems merge multiple catalytic cycles, such as a reversible activation cycle with a functionalization cycle, to achieve transformations that are challenging with single catalysts. researchgate.net

For instance, researchers are exploring methods that combine transition-metal catalysis with other catalytic modes like photoredox or hydrogen atom transfer (HAT) catalysis. researchgate.net This synergistic approach could enable the regioselective arylation or alkylation at positions that are typically difficult to access, bypassing the need for pre-functionalized starting materials or harsh reagents. researchgate.net Recent advancements have shown the potential of these dual-catalytic strategies in the β-arylation of aliphatic alcohols and the hydroarylation of allylic alcohols, demonstrating broad functional group tolerance and synthetic applicability. researchgate.net The development of new ligands, such as flexible β-MPAA derivatives, can also improve catalytic performance by lowering the activation energy for C-H activation, a crucial step in many functionalization reactions. acs.org

Future research will likely focus on developing catalyst systems with even greater selectivity, capable of distinguishing between the bromo and iodo substituents under mild conditions, thus allowing for sequential and site-specific modifications.

Integration of Flow Chemistry and Continuous Processing for Scalable Synthesis

The synthesis of complex molecules like this compound and its derivatives can benefit significantly from the adoption of flow chemistry. vapourtec.com This approach replaces traditional batch processing with a continuous stream of reactants, offering superior control over critical reaction parameters such as temperature, pressure, mixing, and reaction time. vapourtec.com

The advantages of flow chemistry are particularly relevant for halogenation reactions, which can be highly exothermic and raise safety concerns in large-scale batch reactors. researchgate.net Flow reactors, with their high surface-area-to-volume ratio, provide excellent heat transfer, mitigating the risk of thermal runaways. vapourtec.com This precise control can lead to higher yields, improved selectivity, and enhanced safety, especially when handling hazardous reagents. nih.gov

Furthermore, flow chemistry enables the "telescoping" of reaction sequences, where the output of one reactor is fed directly into the next without the need for isolating and purifying intermediates. vapourtec.com This streamlines the entire synthetic process, reducing waste and manufacturing time. For the production of pharmaceutical ingredients and other fine chemicals, continuous processing is increasingly seen as a transformative technology that can make manufacturing more efficient and scalable. nih.govbeilstein-journals.org The application of flow chemistry to the synthesis of halogenated benzoates could significantly improve the efficiency and safety of producing these valuable intermediates.

Table 1: Comparison of Batch vs. Flow Chemistry for Chemical Synthesis

| Feature | Batch Chemistry | Flow Chemistry |

| Heat Transfer | Poor; risk of localized hot spots | Excellent; high surface-area-to-volume ratio |

| Safety | Higher risk with hazardous reagents and exotherms | Enhanced safety due to small reaction volumes |

| Scalability | Complex and often requires re-optimization | Simpler; achieved by running the system for longer |

| Control | Less precise control over reaction parameters | Precise control over temperature, pressure, and time |

| Process | Discontinuous; involves isolation of intermediates | Continuous; allows for "telescoped" reactions |

Exploration of Bio-Catalytic and Enzymatic Transformations of Halogenated Benzoates

The field of biocatalysis offers a green and highly selective alternative to traditional chemical methods for transforming halogenated compounds. Enzymes, operating under mild conditions, can exhibit remarkable chemo-, regio-, and enantioselectivity. illinois.edu For halogenated benzoates, dehalogenase enzymes are of particular interest. researchgate.net These enzymes catalyze the cleavage of carbon-halogen bonds and have significant potential in both bioremediation and fine chemical synthesis. researchgate.net

Researchers are exploring the use of haloalkane dehalogenases, which hydrolyze carbon-halogen bonds to produce an alcohol and a halide ion, and halohydrin dehalogenases, which can convert vicinal haloalcohols into epoxides. researchgate.net While many dehalogenases act on aliphatic compounds, ongoing research aims to discover or engineer enzymes capable of acting on aryl halides.

Another emerging frontier is photo-biocatalysis, which combines the power of light with enzymatic transformations. nih.govrug.nl This approach can unlock new-to-nature reactions by using light to generate reactive intermediates that are then controlled by an enzyme's active site. illinois.edu For example, light can be used to drive the enantioselective dehalogenation of certain substrates catalyzed by ketoreductases (KREDs), an unnatural activity for these enzymes. nih.gov The application of such photo-biocatalytic cascades to complex molecules like this compound could enable novel and highly selective transformations that are difficult to achieve through other means. rug.nl

Table 2: Examples of Enzymatic Transformations

| Enzyme Class | Transformation Type | Potential Application for Halogenated Benzoates |

| Dehalogenases | Cleavage of Carbon-Halogen Bonds | Selective removal of bromine or iodine. researchgate.net |

| Oxidoreductases | Redox Reactions | Introduction of hydroxyl groups or other functionalities. nih.gov |

| Lipases | Esterification/Hydrolysis | Modification of the ethyl ester group. nih.gov |

| Photoenzymes | Light-Driven Reactions | Novel, selective dehalogenation or functionalization. illinois.edu |

Potential for Derivatization Towards Advanced Materials and Supramolecular Structures

The presence of both bromine and iodine atoms makes this compound an excellent candidate for constructing advanced materials and supramolecular assemblies. google.com Halogen bonding, a non-covalent interaction where a halogen atom acts as an electrophilic "donor" to a Lewis base, is a powerful tool in crystal engineering and supramolecular chemistry. nih.govnih.gov The strength of the halogen bond varies (I > Br > Cl), allowing for hierarchical and directional self-assembly.

By carefully selecting halogen bond donors and acceptors, it is possible to engineer a variety of structures, from linear chains to complex 2D and 3D networks. nih.govresearchgate.net The specific arrangement of the bromo and iodo groups on the benzoate (B1203000) ring can be exploited to direct the formation of pre-designed supramolecular architectures. rsc.org These organized structures can exhibit unique properties, such as porosity, which is valuable for applications in gas storage, separations, and sensing. google.com

Furthermore, derivatization of the benzoate core through the functionalized halogen sites can lead to novel metal-organic frameworks (MOFs) or aggregation-induced emission luminogens (AIEgens), a class of advanced materials with applications in optoelectronics. acs.orgresearchgate.net The ability to build complex, ordered structures from halogenated building blocks opens up exciting possibilities for the design of new functional materials with tailored properties. google.comnih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.